molecular formula C13H9BrF2OZn B14882294 2-(3',4'-DifluorobenZyloxy)phenylZinc bromide

2-(3',4'-DifluorobenZyloxy)phenylZinc bromide

Cat. No.: B14882294
M. Wt: 364.5 g/mol
InChI Key: BMZFBCVUUPVBKF-UHFFFAOYSA-M
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Description

2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in THF, a common solvent in organic chemistry, which helps to stabilize the organozinc reagent and facilitate its use in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(3’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and the stability of the product. The general reaction scheme is as follows:

2-(3’,4’-Difluorobenzyloxy)bromobenzene+Zn2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide\text{2-(3',4'-Difluorobenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{2-(3',4'-Difluorobenzyloxy)phenylzinc bromide} 2-(3’,4’-Difluorobenzyloxy)bromobenzene+Zn→2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of high-purity zinc and controlled reaction conditions, such as temperature and pressure, are crucial for the efficient production of 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide.

Chemical Reactions Analysis

Types of Reactions: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium or Nickel Catalysts: These are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.

Scientific Research Applications

Chemistry: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that can serve as potential drug candidates. Its ability to form carbon-carbon bonds makes it a versatile tool in the development of new therapeutic agents.

Industry: In the chemical industry, 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is used in the production of fine chemicals and intermediates for various applications, including materials science and polymer chemistry.

Mechanism of Action

The mechanism by which 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • 4-Fluorophenylzinc bromide

Comparison: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Compared to similar compounds, it offers enhanced reactivity and selectivity in certain synthetic applications.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-4-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

BMZFBCVUUPVBKF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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